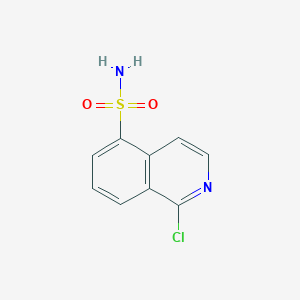

1-Chloroisoquinoline-5-sulfonamide

Description

Properties

IUPAC Name |

1-chloroisoquinoline-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEJDYURLYZBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Chloroisoquinoline 5 Sulfonamide and Precursors

Synthesis of Key Intermediates

The journey towards 1-chloroisoquinoline-5-sulfonamide begins with the preparation of crucial intermediates. The initial focus is on the formation of 1-chloroisoquinoline-5-sulfonic acid, followed by its conversion to the corresponding sulfonyl chloride.

Formation of 1-Chloroisoquinoline-5-sulfonic Acid

The introduction of a sulfonic acid group onto the 1-chloroisoquinoline (B32320) scaffold is a critical step. This is typically achieved through electrophilic aromatic substitution, where the choice of sulfonating agent and reaction conditions plays a pivotal role in the yield and purity of the product.

Direct sulfonation of 1-chloroisoquinoline is a common method for synthesizing 1-chloroisoquinoline-5-sulfonic acid. This reaction typically employs strong sulfonating agents like fuming sulfuric acid (oleum). prepchem.com The reaction involves the dropwise addition of 1-chloroisoquinoline to oleum (B3057394), often with initial cooling to manage the exothermic nature of the reaction. prepchem.com The mixture is then heated to promote the sulfonation process. prepchem.com The directing effect of the chloro group on the isoquinoline (B145761) ring favors the substitution at the C-5 position. The reaction mechanism is believed to involve the generation of sulfur trioxide (SO₃) from oleum, which then acts as the electrophile, attacking the electron-rich C-5 position of the isoquinoline ring.

A typical laboratory-scale synthesis involves adding 145 g of 1-chloroisoquinoline to 500 g of 60% fuming sulfuric acid with ice cooling. The temperature is then raised to 80°C and the reaction is stirred for 18 hours. prepchem.com The product is isolated by quenching the reaction mixture with ice water, which causes the 1-chloroisoquinoline-5-sulfonic acid to precipitate as crystals. prepchem.com

Table 1: Representative Data for Direct Sulfonation

| Reactant | Reagent | Temperature | Time | Yield | Reference |

| 1-Chloroisoquinoline | 60% Fuming Sulfuric Acid | 0-5°C initially, then 80°C | 18 hours | ~72% | prepchem.com |

While oleum is effective, its harsh nature can lead to side reactions and degradation of sensitive substrates. This has prompted the investigation of milder and more selective sulfonating agents. One such alternative is the sulfur trioxide-dimethylformamide (SO₃·DMF) complex. google.com This complex provides a more controlled source of SO₃, allowing for sulfonation under milder conditions, which is particularly beneficial for substrates that are sensitive to heat. The DMF acts as a Lewis base, stabilizing the highly reactive SO₃.

In a typical procedure using this reagent, 1-chloroisoquinoline is reacted with the SO₃·DMF complex in a solvent like dichloromethane (B109758) at temperatures ranging from 25–40°C for 6–8 hours. This method often results in higher yields and fewer byproducts compared to sulfonation with oleum. The use of an acid capture agent may also be employed to neutralize the acid generated during the reaction. google.com

Table 2: Comparison of Sulfonating Agents

| Sulfonating Agent | Reaction Conditions | Advantages | Disadvantages | Reference |

| Fuming Sulfuric Acid | High temperature (80-100°C) | Readily available, cost-effective | Harsh conditions, potential for charring | prepchem.com |

| SO₃·DMF Complex | Milder temperature (25-40°C) | Higher selectivity, fewer byproducts | More expensive, requires inert solvent |

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 1-chloroisoquinoline-5-sulfonic acid. Key parameters that are often adjusted include the reaction temperature, time, and the molar ratio of reactants.

For direct sulfonation with oleum, temperature control is critical. The reaction is typically initiated at a low temperature (0–5°C) to control the initial exotherm, followed by a gradual increase to 80–100°C to drive the reaction to completion. The optimal reaction time can vary from 4 to 24 hours. The ratio of 1-chloroisoquinoline to oleum is also a key factor, with a molar ratio of 1:3 to 1:10 often being optimal.

When using the SO₃·DMF complex, a molar ratio of 1:1.2 (1-chloroisoquinoline to SO₃·DMF) has been reported to be effective, yielding approximately 85% of the desired product. The reaction is typically carried out for 6-8 hours at 25-40°C. Industrial-scale processes may employ thin-film evaporation techniques to manage the heat generated during sulfonation, achieving high conversion rates of 90-92%.

Conversion of 1-Chloroisoquinoline-5-sulfonic Acid to 1-Chloroisoquinoline-5-sulfonyl Chloridebenchchem.com

The sulfonic acid group is relatively unreactive for direct conversion to a sulfonamide. Therefore, it is first activated by converting it into a more reactive sulfonyl chloride. This transformation is a standard procedure in organic synthesis and is crucial for the subsequent formation of the sulfonamide.

The most common method for converting a sulfonic acid to a sulfonyl chloride involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com A patent describes a procedure where isoquinoline-5-sulfonic acid is treated with thionyl chloride in the presence of a catalytic amount of anhydrous DMF. google.com The mixture is heated to reflux to drive the reaction to completion. google.com After the reaction, the excess thionyl chloride is removed under vacuum to yield the sulfonyl chloride. google.com

The conversion of a sulfonic acid to a sulfonyl chloride with thionyl chloride is a well-established reaction. The mechanism involves the initial reaction of the sulfonic acid with thionyl chloride to form a chlorosulfite intermediate. This intermediate is unstable and readily loses sulfur dioxide and a chloride ion to form the sulfonyl chloride. The presence of DMF can catalyze the reaction by forming a Vilsmeier-Haack type reagent with thionyl chloride, which is a more potent chlorinating agent.

In an alternative approach, the use of a pyrylium (B1242799) salt (Pyry-BF₄) has been reported for the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions. nih.gov This method, however, starts from the sulfonamide rather than the sulfonic acid.

Role as a Precursor for Sulfonamide Synthesis

1-Chloroisoquinoline-5-sulfonyl chloride is a key intermediate in the synthesis of a variety of sulfonamide derivatives. Its reactivity stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles.

The sulfonyl chloride derivative is notably more reactive than its corresponding sulfonic acid (1-chloroisoquinoline-5-sulfonic acid), making it the preferred precursor for creating sulfonamide linkages. The presence of the chlorine atom at the 1-position of the isoquinoline ring also enhances the electrophilic reactivity of the molecule, facilitating various substitution reactions. This dual reactivity allows for sequential or simultaneous modifications at both the sulfonyl chloride and the 1-chloro positions, enabling the synthesis of a diverse library of compounds.

Amidation Reactions for this compound Synthesis

The formation of the sulfonamide bond is a crucial step in the synthesis of this compound and its derivatives. This is typically achieved through the reaction of 1-chloroisoquinoline-5-sulfonyl chloride with a suitable amine.

Condensation with Primary and Secondary Amines

The condensation of 1-chloroisoquinoline-5-sulfonyl chloride with primary and secondary amines is a fundamental method for synthesizing N-substituted 1-chloroisoquinoline-5-sulfonamides. google.com This reaction, a classic example of nucleophilic acyl substitution, involves the amine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. wikipedia.org

The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. google.comthieme-connect.com The choice of solvent can also be critical, with polar aprotic solvents like dichloromethane, acetonitrile, or dimethylformamide (DMF) being commonly employed. thieme-connect.comnih.gov For instance, the reaction of 3-chloroisoquinoline-5-sulfonyl chloride with various amines is effectively conducted in dichloromethane with triethylamine at room temperature. thieme-connect.com Similarly, the synthesis of 8-hydroxyquinoline-5-sulfonamides has been achieved by reacting 8-hydroxyquinoline-5-sulfonyl chloride with amines in anhydrous acetonitrile. nih.gov

Table 1: Examples of Condensation Reactions

| Amine | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Primary Amines | Et3N, CH2Cl2, r.t. | N-Alkyl/Aryl-3-chloroisoquinoline-5-sulfonamide | thieme-connect.com |

| Secondary Amines | Et3N, CH2Cl2, r.t. | N,N-Dialkyl/Aryl-3-chloroisoquinoline-5-sulfonamide | thieme-connect.com |

| (2-Amino-ethyl)-carbamic acid tert-butyl ester | Pyridine, CH2Cl2, 0°C to r.t. | [2-(7-Bromo-isoquinoline-5-sulfonylamino)-ethyl]-carbamic acid tert-butyl ester | google.com |

| Acetylenic Amines | CH3CN, r.t. | 8-Hydroxyquinoline-5-sulfonamides | nih.gov |

Regioselectivity in Sulfonamide Bond Formation

In molecules with multiple reactive sites, the regioselectivity of the sulfonamide bond formation is a critical consideration. With 1-chloroisoquinoline-5-sulfonyl chloride, the primary site of reaction for an amine is the sulfonyl chloride group at the 5-position. This is due to the high electrophilicity of the sulfur atom in the sulfonyl chloride functional group.

However, the presence of other functional groups on the isoquinoline ring or the amine can influence the reaction. For instance, in the synthesis of 3-aminoisoquinoline-5-sulfonamides, a two-step sequential reaction is employed. First, the sulfonamide is formed at the 5-position, followed by a palladium-catalyzed C-N bond formation to introduce the amino group at the 3-position. researchgate.net This stepwise approach ensures the desired regioselectivity.

Preparation of N-Substituted this compound Derivatives

A wide array of N-substituted this compound derivatives can be prepared by varying the amine used in the condensation reaction. This allows for the introduction of diverse functional groups and structural motifs, which is crucial for modulating the pharmacological properties of the final compounds.

For example, reacting 1-chloroisoquinoline-5-sulfonyl chloride with ethylenediamine (B42938) can produce intermediates that can be further elaborated. google.com Similarly, the use of amines containing other functionalities, such as acetylenic groups, leads to the formation of specialized sulfonamide derivatives. nih.gov The synthesis of complex drug-like molecules often involves the coupling of the sulfonyl chloride with highly functionalized amines. nih.gov

Advanced Chemical Functionalization of the Isoquinoline Core

Beyond the synthesis of the sulfonamide moiety, the 1-chloroisoquinoline core offers opportunities for further chemical modification, particularly at the 1-chloro position.

Nucleophilic Substitution Reactions at the 1-Chloro Position

The chlorine atom at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution, providing a versatile handle for introducing a variety of substituents. sci-hub.se This reactivity allows for the late-stage functionalization of the this compound scaffold, enabling the synthesis of diverse analogues.

For instance, the chloro group can be displaced by amines, alcohols, and thiols. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed to introduce aryl and alkylamino groups at this position. researchgate.netsci-hub.se The Suzuki-Miyaura coupling can be used to form biaryl derivatives by reacting the chloro-substituted isoquinoline with aryl boronic acids. Recent studies have also shown that the fluorine atom in 1-fluoroalkyl-3-fluoroisoquinolines can be readily substituted by various oxygen, sulfur, and nitrogen nucleophiles, highlighting the potential for similar transformations on the chloro-analogue. rsc.orgrsc.org

Table 2: Nucleophilic Substitution Reactions at the 1-Chloro Position

| Reaction Type | Catalyst/Reagents | Nucleophile | Product | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)2 | Aryl amines | 1-Arylaminoisoquinoline derivatives | |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Aryl boronic acids | 1-Arylisoquinoline derivatives | |

| General Nucleophilic Substitution | - | Amines, Alcohols, Thiols | 1-Substituted isoquinoline derivatives | |

| Nucleophilic Aromatic Substitution (SNAr) | - | Oxygen, Sulfur, Nitrogen Nucleophiles | 1-Fluoroalkyl-3-substituted isoquinolines | rsc.orgrsc.org |

Introduction of Diverse Heteroatom Nucleophiles

The chlorine atom at the C-1 position of the isoquinoline ring is susceptible to nucleophilic substitution, enabling the introduction of a variety of heteroatom-containing functional groups. This reactivity is a cornerstone for the diversification of this compound derivatives.

A common approach involves the displacement of the C-1 chlorine by amines, which act as nitrogen nucleophiles. For instance, the synthesis of 1-amino-4-chloroisoquinoline has been achieved from 1,4-dichloroisoquinoline (B101551) by first reacting it with a phenoxy group, followed by amination. researchgate.net This general principle of nucleophilic substitution is applicable to this compound, allowing for the synthesis of various amino derivatives. The reaction of 1-chloroisoquinoline with different amines can lead to the corresponding 1-aminoisoquinoline (B73089) derivatives. researchgate.net

Furthermore, the reactivity of the C-1 position allows for the introduction of other heteroatoms. While specific examples with this compound are not extensively detailed in the provided literature, the general reactivity of 1-chloroisoquinolines suggests that oxygen and sulfur nucleophiles could also be employed to generate ether and thioether derivatives, respectively. nih.gov The introduction of these diverse heteroatom nucleophiles is a key strategy for creating libraries of compounds for further investigation.

Palladium-Catalyzed C-N Cross-Coupling Reactions for Arylamine and Alkylamine Incorporation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. acs.org This methodology is highly effective for the arylation and alkylation of amines with aryl and heteroaryl halides, including 1-chloroisoquinoline derivatives. acs.orgnih.gov The use of specific palladium catalysts and ligands allows for the coupling of a wide range of primary and secondary alkylamines and anilines with aryl chlorides under relatively mild conditions. mit.edunih.gov

The synthesis of 3-aminoisoquinoline-5-sulfonamides has been successfully achieved using palladium-catalyzed C-N bond formation to introduce arylamine, alkylamine, and unsubstituted amino groups at the C-3 position of a 3-chloroisoquinoline-5-sulfonyl chloride precursor. thieme-connect.com This demonstrates the applicability of this methodology to the isoquinoline-5-sulfonamide (B1244767) scaffold.

The choice of ligand is critical for the success of these reactions. Ligands such as 2-(dicyclohexylphosphanyl)biphenyl (DCPB) and 2-(di-t-butylphospanyl)biphenyl (DTPB) have been found to be effective for the amination of aryl chlorides with different types of amines under microwave irradiation. itmo.ru For the coupling of adamantane-containing amines with dichloroquinolines, ligands like BINAP and DavePhos have been utilized, with the reactivity being dependent on the position of the chlorine atom. mdpi.com These findings highlight the importance of optimizing the catalytic system for each specific substrate combination.

| Amine Type | Ligand | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Primary and Secondary Alkylamines, Anilines | Biaryl phosphine (B1218219) ligands | Palladium precatalysts | Efficient for a wide range of (hetero)aryl chlorides under mild conditions. | mit.edu |

| Anilines, cyclic and acyclic secondary amines, primary aliphatic amines | DCPB, DTPB | Pd(OAc)2 | Rapid reactions under microwave irradiation. | itmo.ru |

| Adamantane-containing amines | BINAP, DavePhos | Palladium catalyst | Selectivity depends on the position of the chlorine atom on the quinoline (B57606) ring. | mdpi.com |

Modifications and Derivatization of the Sulfonamide Moiety

The sulfonamide group at the C-5 position offers another site for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered biological activities and physicochemical properties.

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the sulfonamide can be functionalized through N-alkylation and N-arylation reactions. These modifications can significantly impact the compound's properties. For example, the introduction of a methyl group to the sulfonamidic nitrogen of N-(2-aminoethyl)isoquinoline-5-sulfonamide has been shown to not significantly reduce its in vitro potency toward protein kinase A (PKA). researchgate.net

The synthesis of N-alkylated sulfonamides can be achieved through various methods. One approach involves the reaction of isoquinoline-5-sulfonyl chloride with an N-alkylated diamine, such as N-methylethylenediamine, to yield the corresponding N-methylated sulfonamide derivative. researchgate.net More general methods for N-alkylation of sulfonamides include reactions with alkyl halides in the presence of a base. thieme-connect.com

N-arylation of sulfonamides can be accomplished using palladium-catalyzed cross-coupling reactions. This method allows for the introduction of various aryl groups onto the sulfonamide nitrogen, further expanding the chemical diversity of the derivatives. mdpi.com

Synthesis of Conjugates with Biologically Relevant Peptides (e.g., Oligo-D-arginine)

To enhance properties such as cell permeability and target selectivity, this compound and its analogs can be conjugated to biologically relevant peptides. A notable example is the conjugation with oligo-D-arginine.

Researchers have designed and synthesized conjugates of 5-isoquinolinesulfonylamides and D-arginine-rich peptides. researchgate.net Specifically, the well-known Rho-kinase (ROCK) inhibitor Fasudil (HA1077), an isoquinoline-5-sulfonamide derivative, has been conjugated with oligo-D-arginine. nih.gov This conjugation resulted in a compound with remarkably high affinity and selectivity for ROCK-II. researchgate.netnih.gov The synthesis of these conjugates demonstrates a powerful strategy to create highly potent and selective kinase inhibitors. The introduction of the oligo-D-arginine moiety into N-(2-aminoethyl)-5-isoquinoline-sulfonamide has led to compounds with significantly increased selectivity for ROCK2. researchgate.net

Oxidation and Reduction Pathways of the Isoquinoline Scaffold

The isoquinoline ring system itself can undergo oxidation and reduction reactions, leading to further structural modifications. These transformations can alter the aromaticity and electronic properties of the scaffold, potentially influencing its biological activity.

Oxidation of the isoquinoline ring can lead to the formation of N-oxides. For instance, the reaction of 1-chloroisoquinoline with peracetic acid has been reported, which typically leads to the formation of the corresponding N-oxide. acs.org The nitrogen atom in the isoquinoline ring is susceptible to oxidation, and this transformation can be a precursor for further functionalization. smolecule.com

Reduction of the isoquinoline scaffold can also be achieved. A common transformation is the reduction of a nitro group on the isoquinoline ring to an amino group. For example, 5-amino-1-chloroisoquinoline (B1348394) can be synthesized from 1-chloro-5-nitroisoquinoline (B1581046) using a reducing agent such as stannous chloride dihydrate. This reaction provides a route to introduce an amino group at the C-5 position, which can then be further modified. More general reduction reactions can lead to partially or fully saturated isoquinoline derivatives. smolecule.com

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Substituent Position and Nature on Biological Interactions

The biological activity and selectivity of isoquinoline-based inhibitors are highly dependent on the placement and characteristics of substituents on the isoquinoline (B145761) ring. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions can dramatically alter binding affinity and target specificity.

For instance, the substitution pattern on the isoquinoline ring is critical for kinase inhibition. A comparison of closely related isoquinoline sulfonamides reveals the profound impact of substituent placement. The compound N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), an inhibitor of Casein Kinase 1 (CK1), showcases the importance of the chlorine atom at position 5 and the sulfonamide group at position 8. pnas.orgnih.gov Altering this arrangement, such as moving the substituents to opposite positions, can significantly affect inhibitory potency. pnas.org

Research on related scaffolds further highlights these principles. In a series of pyrazolopyrimidine-based inhibitors, introducing a methyl group at the 6-position of the isoquinoline ring was found to increase binding affinity sevenfold. nih.gov Conversely, exploring replacements for the core indole (B1671886) scaffold with isoquinolines and other heterocycles showed that such changes could lead to a loss of activity, emphasizing the specific structural requirements for potent biological interaction. acs.org The nature of the substituent is as important as its position; for example, moving a sulfonamide group from the para to the meta position on a connected phenyl ring did not significantly affect potency, whereas replacing the sulfonamide with a sulfone resulted in a less potent compound. acs.org

The following table, derived from studies on Casein Kinase 1 (CK1) and cAMP-dependent protein kinase (cAPK), illustrates the impact of substituent changes on inhibitory activity.

Table 1: Inhibitory Activity of Isoquinoline Sulfonamides

| Compound | Substituents | CK1 Ki (μM) | cAPK Ki (μM) |

|---|---|---|---|

| CKI-7 | 5-Chloro, 8-(2-aminoethyl)sulfonamide | 39 | 20 |

| CKI-6 | 8-(2-aminoethyl)sulfonamide (no 5-Cl) | 120 | 18 |

| H9 | 5-(2-aminoethyl)sulfonamide, 8-Chloro | 1000 | 40 |

Data sourced from PNAS. pnas.org

This data clearly shows that the presence and position of the chlorine atom are critical for potent inhibition of CK1, while its removal or relocation significantly diminishes activity against this specific kinase. pnas.org

Rational Design of Kinase Inhibitors and Signaling Pathway Modulators

The 1-chloroisoquinoline-5-sulfonamide framework serves as a valuable starting point for the rational design of specific kinase inhibitors and modulators of cellular signaling pathways. japsonline.comjapsonline.com By leveraging computational methods and structural biology, researchers can design novel compounds with improved potency and selectivity. nih.gov

Structure-based drug design has been successfully applied to develop isoquinoline-5-sulfonamide (B1244767) inhibitors targeting Protein Kinase B (PKB/Akt), a crucial node in cell survival pathways. nih.gov This approach involves identifying constrained analogues, such as those incorporating a pyrrolidine (B122466) ring, that mimic the bound conformation of more flexible linear prototypes. Co-crystal structures of these inhibitors with related kinases like PKA provide detailed insights into their binding modes, guiding further optimization. nih.gov Potent inhibitors developed through this process have been shown to effectively block the phosphorylation of downstream targets in cellular assays, confirming their mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool in the rational design process. By analyzing a series of isoquinoline derivatives, QSAR studies can identify key molecular descriptors that correlate with biological activity, such as the inhibition of enzymes like aldo-keto reductase 1C3 (AKR1C3). japsonline.comjapsonline.com This information helps in understanding the structural requirements for potent inhibition and guides the synthesis of new, more effective compounds. japsonline.com

Pharmacophore modeling and virtual screening to identify novel scaffolds from large compound libraries. frontiersin.org

Molecular docking to predict the binding poses of inhibitors within the kinase active site. frontiersin.org

Molecular dynamics simulations to explore the conformational landscape of the kinase-inhibitor complex. frontiersin.org

Structure-based design to introduce modifications that enhance binding affinity and selectivity. nih.gov

This rational, multi-faceted approach accelerates the discovery of lead compounds and their optimization into clinical candidates for various diseases, including cancer. frontiersin.orgnih.gov

Conformational Flexibility and Rigidity in Scaffold Optimization

The balance between conformational flexibility and rigidity is a critical parameter in the optimization of inhibitor scaffolds. While some flexibility is necessary for a molecule to adopt an optimal binding conformation, excessive flexibility can lead to a loss of potency due to entropic penalties upon binding. diva-portal.org Conversely, rigidifying a scaffold can dramatically improve inhibitor selectivity.

A compelling example of this principle is the transformation of a flexible, promiscuous kinase inhibitor into a highly selective one. By implementing a rigidification strategy through ring closure—converting a flexible benzamide (B126) group into a more rigid isoquinoline ring—researchers achieved a significant improvement in selectivity for BRAF and CRAF kinases. nih.gov The original flexible compound inhibited 42 kinases in a panel, whereas the rigidified isoquinoline-containing compound inhibited only two. nih.gov This demonstrates that introducing conformational constraints can lock the inhibitor into a shape that is complementary to the target kinase while being incompatible with the binding sites of off-target kinases. nih.gov

The isoquinoline sulfonamide family itself exhibits interesting conformational properties. Crystal structures have revealed that the isoquinoline ring can "flip" within the binding site depending on the substitution pattern at positions 5 and 8. pnas.orgnih.gov This suggests a degree of conformational adaptability that allows different derivatives to engage with the target kinase, but it also underscores that controlling this flexibility is key to achieving high selectivity. The optimization process, therefore, often involves exploring modifications that restrict the conformational freedom of the scaffold to favor the desired binding mode. nih.govnih.gov

Role of Halogen Substituents in Modulating Binding Affinity and Selectivity

Halogen atoms, particularly chlorine, play a pivotal role in modulating the binding affinity and selectivity of isoquinoline-based inhibitors. nih.govnih.gov The inclusion of a chlorine atom on the isoquinoline ring can significantly enhance inhibitory activity and influence target specificity. pnas.orgnih.gov

In the case of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), the chlorine at position 5 is crucial for its selectivity towards Casein Kinase 1 (CK1). pnas.orgnih.gov Removing this chlorine atom results in a notable decrease in potency against CK1. pnas.org The halogen's contribution to binding can be attributed to several factors, including its size, electronegativity, and ability to form specific interactions, such as halogen bonds, within the kinase's ATP-binding pocket.

Studies on other isoquinoline-based inhibitors have shown that halogen substituents can act as a switch for selectivity. For example, the strategic placement of halogens on an isoquinoline-1,3-dione scaffold was found to switch the selectivity of inhibition between the deubiquitinases USP2 and USP7. nih.gov Furthermore, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), the introduction of a para-halogen on a phenyl ring attached to the isoquinoline sulfonamide core was found to improve selectivity for AKT1 over AKT2. universiteitleiden.nl

The impact of halogenation is further illustrated in the table below, which shows the inhibitory concentrations (IC50) of N-phenylnaphthostyril-1-sulfonamide derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1). Although not an isoquinoline, this related sulfonamide scaffold demonstrates the general principle of how halogen substituents enhance potency.

Table 2: Effect of Halogen Substitution on FGFR1 Inhibition

| Compound | Phenyl Substituent | IC50 (μM) |

|---|---|---|

| 19 | Unsubstituted | > 10 |

| 17 | 2-Chloro | 8.9 |

| 16 | 4-Chloro | 5.5 |

| 12 | 3-Chloro | 7.9 |

| 13 | 3,4-Dichloro | 2.3 |

Data sourced from Journal of Enzyme Inhibition and Medicinal Chemistry. tandfonline.com

This data indicates that compounds with halogen substituents are generally more active, and specific patterns, such as the 3,4-dichloro substitution, can lead to significantly higher potency. tandfonline.com

Chemoinformatics and Library Design for High-Throughput Screening

Chemoinformatics and the design of chemical libraries are indispensable tools for modern drug discovery, enabling the efficient screening of vast chemical space to identify novel inhibitors based on the this compound scaffold. universiteitleiden.nl These computational approaches facilitate the selection and synthesis of focused libraries of compounds with a higher probability of biological activity.

The process often begins with the creation of a virtual library of isoquinoline sulfonamide analogues. Variations are systematically introduced at different positions on the scaffold, such as on the isoquinoline core or on appended phenyl rings. universiteitleiden.nl Chemoinformatic methods are then employed to filter and prioritize these virtual compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling use molecular descriptors to predict the activity of unsynthesized compounds, helping to guide the synthetic efforts toward the most promising candidates. japsonline.comjapsonline.com

For high-throughput screening (HTS), both physical and virtual screening methods are utilized. A typical workflow might involve:

Library Design: Creating a diverse set of isoquinoline sulfonamide derivatives with variations in key functional groups. universiteitleiden.nl

Virtual Screening: Using computational tools like support vector machines, pharmacophore modeling, and molecular docking to screen millions of compounds against a target kinase. frontiersin.org

Hit Identification: Selecting a smaller, enriched set of compounds for chemical synthesis and biological testing. frontiersin.org

HTS Assay: Experimentally testing the synthesized library against the target to identify "hit" compounds. epo.org

This integrated approach of library design and chemoinformatic analysis was used in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), where a library of 102 new isoquinolinesulfonamides was designed, synthesized, and screened against a panel of kinases to identify potent and selective inhibitors. universiteitleiden.nl This strategy streamlines the drug discovery pipeline, reducing the time and resources required to move from a scaffold to a lead compound.

Mechanistic Investigations of Biological Activities Excluding Clinical Outcomes

Enzyme Inhibition and Modulation of Specific Molecular Targets

The isoquinoline (B145761) sulfonamide scaffold has been extensively studied as a framework for the development of enzyme inhibitors. These compounds have shown a capacity to bind to the active sites of various enzymes, leading to the attenuation of their catalytic functions.

A significant body of research has focused on the isoquinoline sulfonamide family as inhibitors of protein kinases. nih.gov These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The inhibitory action of these compounds is generally competitive with adenosine (B11128) triphosphate (ATP), the primary phosphate (B84403) donor in phosphorylation reactions. nih.govresearchgate.net

One of the most well-documented targets of isoquinoline sulfonamides is Casein Kinase I (CKI), a family of serine/threonine kinases involved in diverse cellular processes. bohrium.commdpi.com A prominent derivative, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, known as CKI-7, has been identified as a potent inhibitor of CKI. researchgate.netnih.gov Kinetic analyses have demonstrated that CKI-7 inhibits CKI competitively with respect to ATP. nih.gov

While potent, CKI-7 has been described as a non-selective inhibitor regarding the different isoforms of CKI. mdpi.comnih.govnih.gov Its inhibitory action extends to other kinases, although often with a much weaker effect. For instance, the inhibition constant (Ki) for CKI is significantly lower than that for Casein Kinase II (CKII), indicating a degree of selectivity for CKI over CKII. nih.gov

| Compound | Target Kinase | Inhibition Constant (Ki) |

|---|---|---|

| N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) | Casein Kinase I (CKI) | 8.5 µM |

| N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) | Casein Kinase II (CKII) | 70 µM |

The Akt/Protein Kinase B (PKB) signaling pathway is another target for isoquinoline sulfonamide-based inhibitors. google.com As a critical regulator of cell survival and proliferation, the inhibition of Akt/PKB is a key area of research. Novel isoquinoline-5-sulfonamide (B1244767) inhibitors of PKB have been investigated through structure-based drug design. lookchem.com These efforts have led to the identification of potent PKB inhibitors that have demonstrated the ability to inhibit the phosphorylation of downstream targets like GSK3β in cellular assays, which is consistent with the inhibition of PKB kinase activity within cells. researchgate.netlookchem.com

Rho-associated protein kinases (ROCK) are key effectors of the small GTPase RhoA and are involved in regulating cellular contractility. nih.gov The isoquinoline sulfonamide structure is a foundational component of ROCK inhibitors. For example, Fasudil, or 1-(5-isoquinolinesulfonyl)-homopiperazine, is a known vasodilator whose mechanism is believed to involve the inhibition of Rho-kinase. researchgate.net Further research has led to the development of highly potent and selective ROCK inhibitors by creating conjugates of 5-isoquinolinesulfonylamides and oligo-D-arginine peptides. nih.gov One such conjugate, ARC-3002, demonstrated exceptionally high affinity for ROCK-II. nih.gov

| Compound | Target Kinase | Dissociation Constant (Kd) | Selectivity |

|---|---|---|---|

| ARC-3002 (Fasudil conjugated with oligo-D-arginine) | ROCK-II | 20 pM | Over 160-fold selective compared to PKAc |

The inhibitory activity of the isoquinoline sulfonamide class extends beyond CKI, Akt, and ROCK to other serine/threonine kinases. researchgate.net For instance, CKI-7 demonstrates weak inhibition of Protein Kinase C (PKC). ucl.ac.uk Derivatives have also been designed to target cyclic AMP-dependent protein kinase (PKA), with some compounds showing high activity. researchgate.net While research into Pim-1 kinase inhibitors has been active, often focusing on natural compounds or other scaffolds, the broad-spectrum nature of isoquinoline sulfonamides suggests potential interactions, though this is not as extensively documented as for other kinases. cellmolbiol.orgresearchgate.netnih.gov

| Compound | Target Kinase | IC50 Value |

|---|---|---|

| N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) | Protein Kinase C (PKC) | Weak inhibition at 1mM |

The primary mechanism by which isoquinoline sulfonamides inhibit protein kinases is through competition with ATP for its binding site on the enzyme. nih.govresearchgate.netresearchgate.netnih.gov This competitive inhibition prevents the transfer of a phosphate group from ATP to the substrate protein. mdpi.com

Crystal structure analysis of the catalytic domain of CKI from Schizosaccharomyces pombe complexed with an isoquinoline sulfonamide inhibitor has provided significant structural insights. nih.govresearchgate.net These studies reveal that the inhibitor occupies the ATP-binding cleft of the kinase. nih.gov The selectivity of these compounds for protein kinases over other ATP-utilizing enzymes is achieved through a combination of hydrophobic contacts and a crucial hydrogen bond with the isoquinoline ring. nih.gov The isoquinoline ring itself can flip depending on the substituents at positions 5 and 8, and it is these substituents that are primarily responsible for achieving selectivity among different members of the protein kinase family. nih.gov This structural understanding has been fundamental in the rational design of more potent and selective kinase inhibitors based on the isoquinoline sulfonamide scaffold. researchgate.net

Secretase Inhibition and Proteolytic Pathway Interferences

The processing of proteins through specific proteolytic pathways is a critical cellular function. Enzymes known as secretases are central to many of these pathways. Notably, γ-secretase is a multi-protein complex responsible for cleaving transmembrane proteins, a process implicated in both normal cellular signaling and disease, such as Alzheimer's.

While direct studies on 1-Chloroisoquinoline-5-sulfonamide are limited, research on related compounds provides insight. For instance, some sulfonamide derivatives have been identified as inhibitors of γ-secretase. openaccessjournals.comresearchgate.net These inhibitors are typically hydrophobic, allowing them to traverse cell membranes to reach the enzyme's active site within the lipid bilayer. nih.gov Interestingly, certain sulfonamides exhibit preferential inhibition of γ-secretase complexes containing the presenilin-1 (PS1) subunit over the presenilin-2 (PS2) subunit. researchgate.net However, it's important to note that not all secretase inhibitors function identically. For example, Begacestat, a thiophene (B33073) sulfonamide, selectively inhibits the cleavage of Amyloid Precursor Protein (APP) over Notch, another key γ-secretase substrate. openaccessjournals.com This highlights the potential for developing selective inhibitors. The inhibition of γ-secretase can also have broader metabolic consequences, such as stabilizing the LDL receptor and lowering plasma triglyceride-rich lipoproteins by increasing their uptake in hepatocytes. nih.gov

It is also noteworthy that the activity of some inhibitors may be independent of certain pathways. For example, the inhibition of γ-secretase by a casein kinase I (CK1) inhibitor, which shares structural similarities with isoquinoline sulfonamides, does not rely on CK1δ. nih.gov This suggests that while a compound may be known to inhibit a particular enzyme like CK1, its effects on other systems, such as γ-secretase, may occur through a different mechanism.

Inhibition of Phytoalexin Detoxifying Enzymes

Phytopathogenic fungi often produce enzymes to detoxify phytoalexins, which are antimicrobial compounds produced by plants as a defense mechanism. By neutralizing these defenses, the fungi can successfully colonize the host plant. The inhibition of these detoxifying enzymes is a promising strategy to protect crops from disease.

One such enzyme is brassinin (B1667508) oxidase (BOLm), produced by the fungal pathogen Leptosphaeria maculans, which detoxifies the cruciferous phytoalexin brassinin. mdpi.com Research has shown that compounds with quinoline (B57606) and isoquinoline scaffolds can act as inhibitors of BOLm. mdpi.com Although this compound has not been specifically tested in this context, the presence of the isoquinoline core structure suggests its potential relevance. Studies on various substituted quinolines and isoquinolines have been conducted to establish structure-activity relationships for the inhibition of this fungal enzyme. mdpi.com This line of investigation aims to develop "paldoxins" (phytoalexin detoxification inhibitors) that could prevent pathogens from breaking down plant defenses. mdpi.com

Cellular Response Mechanisms

Induction of Apoptosis Pathways and Caspase Activation

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. A key family of proteases involved in executing apoptosis is the caspases. Many anticancer agents function by inducing apoptosis in tumor cells.

Sulfonamide derivatives have been widely shown to be potent inducers of apoptosis. nih.govnih.gov The mechanism often involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govualberta.ca This activation converges on effector caspases, such as caspase-3 and caspase-7, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis. ualberta.camdpi.comdovepress.com Specifically, studies have demonstrated that certain sulfonamides can increase the expression of pro-apoptotic genes, including caspase-3, caspase-8, and caspase-9. nih.govtandfonline.com For example, a novel 2,4-dinitrobenzenesulfonamide (B1250028) was found to activate caspase-3 in K562 leukemia cells. nih.govualberta.ca In some instances, the apoptotic induction by sulfonamides is linked to the generation of reactive oxygen species (ROS) and the activation of signaling pathways like p38 MAPK/JNK. dovepress.com

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in determining a cell's fate. dovepress.comsci-hub.se Research on a novel quinazoline-based sulfonamide showed it could induce the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic proteins Bcl-2 and BclxL, thereby tipping the balance towards cell death. dovepress.com

Cell Cycle Regulation and Arrest Mechanisms (e.g., G0/G1 phase blockage)

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Many chemotherapeutic agents exert their effects by causing cell cycle arrest, which prevents cancer cells from proliferating.

A significant body of research indicates that various sulfonamide derivatives can induce cell cycle arrest, most commonly at the G0/G1 checkpoint. ualberta.camdpi.commdpi.com For instance, a study on sulfonamide-based derivatives of metformin (B114582) demonstrated their ability to arrest MCF-7 breast cancer cells in the G0/G1 phase. mdpi.commdpi.com Similarly, a 2,4-dinitrobenzenesulfonamide derivative caused a blockade at the G0/G1 phase in Jurkat leukemia cells. nih.govualberta.ca The antitumor agent E7070 (Indisulam), a novel sulfonamide, has been shown to disturb the cell cycle at multiple points, including the G1/S transition. researchgate.net This arrest is often associated with changes in the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). researchgate.net

The table below summarizes the observed cell cycle arrest phases induced by various sulfonamide derivatives in different cancer cell lines.

| Compound Class | Cell Line | Effect | Reference |

| 2,4-Dinitrobenzenesulfonamide | Jurkat (Leukemia) | G0/G1 Arrest | nih.govualberta.ca |

| 2,4-Dinitrobenzenesulfonamide | K562 (Leukemia) | G2/M Arrest | nih.govualberta.ca |

| Sulfonamide-Metformin Derivative | MCF-7 (Breast Cancer) | G0/G1 Arrest | mdpi.commdpi.com |

| Indole (B1671886) Sulfonamides | HeLa | Mitotic Arrest | acs.org |

| E7070 (Indisulam) | A549 (Lung Cancer) | G0/G1 and G2/M Arrest | researchgate.net |

Anti-proliferative Effects on Various Cancer Cell Lines (focus on cellular pathways)

The sulfonamide scaffold is a common feature in many compounds developed for their anti-proliferative activity against a range of cancer cell lines.

Studies have demonstrated the efficacy of sulfonamide derivatives against cancer cells of the breast (MCF-7, T47D), liver (HepG2), colon (HCT-116, Colo-205), and lung (A549). tandfonline.comnih.govdoi.org A primary mechanism underlying these anti-proliferative effects is the inhibition of key signaling pathways essential for tumor growth and survival. One such critical pathway involves the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govdoi.org VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov By inhibiting VEGFR-2, sulfonamide derivatives can disrupt these crucial cellular processes, including endothelial cell survival, proliferation, and migration, thereby impeding tumor growth. nih.govdoi.org

Furthermore, the anti-proliferative action of some sulfonamides is mediated through the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors that contributes to the acidic tumor microenvironment. sci-hub.setandfonline.com Inhibition of CA IX can halt the proliferation of cancer cells. tandfonline.com For example, one sulfonamide derivative showed a dose-dependent inhibition of proliferation in HeLa cells with an IC50 value of 13.7 μM. tandfonline.com

The table below presents the anti-proliferative activity of selected sulfonamide derivatives against various cancer cell lines.

| Compound Class/Name | Target Cell Line | IC50 / GI50 Value | Key Pathway | Reference |

| Sulfonamide Derivative (A1) | HeLa (Cervical Cancer) | 13.7 µM | Carbonic Anhydrase IX Inhibition | tandfonline.com |

| Quinoxaline Sulfonamide | HepG2 (Liver Cancer) | 4.29 µM | - | doi.org |

| Sulfonamide-Metformin Derivative | MCF-7 (Breast Cancer) | 12.6 µM | Apoptosis/Cell Cycle Arrest | mdpi.com |

| Thiazole Sulfonamide | T47D (Breast Cancer) | 8.1 µM | - | sci-hub.se |

| Pyridine (B92270) Sulfonamide | General Panel | 1.06 - 8.92 µM | G2/M Arrest | nih.gov |

Modulation of Antimicrobial Mechanisms (e.g., against Staphylococcus aureus, Escherichia coli)

Isoquinoline-sulfonamide derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies have tested their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, which are common pathogens. wisdomlib.orgwjpr.netresearchgate.net

In one study, a series of novel isoquinoline-sulfonamide derivatives demonstrated moderate antibacterial activity against both S. aureus and E. coli. wjpr.net Among the tested compounds, one derivative (compound 5c) showed the highest activity, with inhibition zones of 17.33 mm against S. aureus and 15.17 mm against E. coli. wisdomlib.orgwjpr.net Another investigation into hybrid quinoline-sulfonamide metal complexes also reported promising antimicrobial results. A cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide exhibited excellent activity against S. aureus and very good activity against E. coli. researchgate.net More recently, a class of isoquinoline sulfonamides was identified as allosteric inhibitors of DNA gyrase, showing potent antibacterial activity against fluoroquinolone-resistant clinical isolates of E. coli and also against K. pneumoniae. nih.gov

These findings suggest that the isoquinoline-sulfonamide scaffold is a viable starting point for the development of new antibacterial agents. The mechanism of action can involve targeting essential bacterial enzymes like DNA gyrase, highlighting a pathway to overcome existing antibiotic resistance. nih.gov

The table below summarizes the antimicrobial activity of representative isoquinoline-sulfonamide derivatives.

| Compound | Target Organism | Activity (Inhibition Zone) | Reference |

| Isoquinoline-Sulfonamide (5c) | Staphylococcus aureus | 17.33 ± 0.41 mm | wisdomlib.orgwjpr.net |

| Isoquinoline-Sulfonamide (5c) | Escherichia coli | 15.17 ± 0.20 mm | wjpr.net |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cd(II) complex | Staphylococcus aureus | 21 mm | researchgate.net |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cd(II) complex | Escherichia coli | 19 mm | researchgate.net |

| Isoquinoline sulfonamide (1) | Escherichia coli | MIC: 6.25 µM | nih.gov |

| Isoquinoline sulfonamide (1) | Klebsiella pneumoniae | MIC: 12.5 µM | nih.gov |

Anti-inflammatory Response Pathway Modulation (e.g., cytokine production inhibition)

This compound and its derivatives have demonstrated the ability to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory cytokine production. Research indicates that these compounds can interfere with signaling pathways that lead to the release of inflammatory mediators. For instance, some isoquinoline sulfonamide derivatives have been shown to inhibit the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov This inhibition is often achieved by targeting key enzymes or transcription factors within the inflammatory cascade.

The transcription factor NF-κB, a central regulator of inflammatory gene expression, is a notable target. mdpi.com Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines. mdpi.com Certain isoquinoline sulfonamides may exert their anti-inflammatory effects by downregulating the expression of NF-κB and its upstream regulators, thereby reducing the subsequent production of inflammatory cytokines. mdpi.com

Furthermore, the cholinergic anti-inflammatory pathway, which involves the neurotransmitter acetylcholine (B1216132) acting on the α7 nicotinic acetylcholine receptor, represents another mechanism for controlling inflammation. nih.gov Acetylcholine can inhibit the production of pro-inflammatory cytokines like TNF, IL-1β, IL-6, and IL-18 from macrophages. nih.gov While direct studies on this compound's interaction with this specific pathway are limited, the broader class of isoquinoline sulfonamides is known to interact with various signaling molecules that could potentially intersect with this pathway.

It is important to note that the anti-inflammatory effects are not solely dependent on cytokine inhibition. The modulation of other cellular responses, such as the activity of monocytes and macrophages, which are significant sources of pro-inflammatory mediators, also plays a crucial role. mdpi.com

Molecular Interaction Studies

Characterization of Ligand-Protein Binding Affinities and Selectivities

The binding affinity and selectivity of this compound and related compounds for various protein kinases have been a central focus of research. These compounds typically act as competitive inhibitors of ATP, binding to the ATP-binding cleft of protein kinases. pnas.orgnih.gov The isoquinoline sulfonamide scaffold provides a versatile framework for achieving selectivity among different kinase families.

The affinity of these compounds is influenced by substitutions on the isoquinoline ring. For example, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), a related compound, demonstrates selectivity for casein kinase 1 (CK1). pnas.orgnih.gov The crystal structure of the CK1-CKI-7 complex reveals that selectivity is achieved through specific hydrophobic contacts and hydrogen bonds. pnas.orgnih.gov

The table below summarizes the inhibitory constants (Ki) of a related compound, CKI-7, for various protein kinases, illustrating its selectivity profile.

| Protein Kinase | Organism | Ki (μM) |

| Casein Kinase 1 (CK1) | Schizosaccharomyces pombe | 39 |

| Casein Kinase 1 (CK1) | Bovine testis | - |

| cAMP-dependent Protein Kinase (cAPK) | Bovine heart | - |

| Data sourced from a study on the structural basis of selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. pnas.org |

The development of conjugates, such as those combining 5-isoquinolinesulfonylamides with oligo-D-arginine, has been shown to yield highly potent and selective inhibitors for specific kinases like Rho-associated coiled-coil containing protein kinase (ROCK). researchgate.net For instance, one such conjugate exhibited a dissociation constant (Kd) of 20 pM for ROCK-II and over 160-fold selectivity compared to protein kinase A (PKA). researchgate.net

Role as a Ligand in Coordination Chemistry with Metal Ions

This compound and its parent compound, 1-chloro-5-isoquinolinesulfonic acid, are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The structural features of the isoquinoline ring and the sulfonamide group allow for multiple coordination modes. The nitrogen atom of the isoquinoline ring and the oxygen or nitrogen atoms of the sulfonamide group can act as donor atoms, facilitating the formation of coordination bonds with metal centers. imist.maresearchgate.net

The coordination of these ligands to metal ions can lead to the formation of complexes with diverse geometries, including octahedral structures. imist.ma Spectroscopic studies, such as infrared (IR) spectroscopy, can confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the functional groups involved in binding. imist.ma For example, a shift in the stretching frequency of the azomethine nitrogen in Schiff base derivatives indicates its coordination to the metal ion. imist.ma

The ability of isoquinoline sulfonamides to form metal complexes has been explored in the development of novel materials and catalysts. The coordination environment around the metal ion can be fine-tuned by modifying the substituents on the isoquinoline ring, which in turn can influence the chemical and physical properties of the resulting complex.

Interaction with Nucleic Acids and Macromolecular Complexes

While the primary targets of many isoquinoline sulfonamides are protein kinases, some derivatives have been found to interact with nucleic acids and other macromolecular complexes. For instance, a novel class of isoquinoline sulfonamides has been identified as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov

These inhibitors bind to a hydrophobic pocket in the GyrA subunit of the DNA gyrase complex, a site distinct from that of fluoroquinolone antibiotics. nih.gov This allosteric binding inhibits the ATP-dependent supercoiling activity of DNA gyrase, ultimately leading to the inhibition of bacterial growth. nih.gov This discovery highlights a mechanism of action that extends beyond the typical kinase inhibition profile and demonstrates the potential for this chemical scaffold to interact with large macromolecular machinery involved in fundamental cellular processes like DNA synthesis.

Furthermore, the interaction of isoquinoline sulfonamides with protein-protein interaction interfaces is an area of interest. researchgate.net These interfaces are crucial for cellular signaling, and molecules that can modulate these interactions hold therapeutic potential. While specific studies on this compound are limited in this context, the general ability of small molecules to disrupt or stabilize protein-protein complexes suggests a potential avenue for the biological activity of this compound class.

Identification of Key Hydrophobic Contacts and Hydrogen Bonding Networks

The molecular interactions underpinning the binding of this compound and its analogs to their protein targets are defined by a combination of hydrophobic contacts and hydrogen bonding networks. X-ray crystallography studies of related isoquinoline sulfonamides in complex with protein kinases have provided detailed insights into these interactions. pnas.orgnih.gov

Hydrogen Bonding: Hydrogen bonds play a critical role in orienting the inhibitor within the binding pocket and contribute significantly to the stability of the ligand-protein complex. A conserved hydrogen bond often forms between the ring nitrogen-2 atom of the isoquinoline and a backbone amide of a conserved residue in the kinase hinge region. pnas.orgnih.gov Additionally, the sulfonamide group can participate in hydrogen bonding interactions. For example, in the complex of CKI-7 with APH(3')-IIIa, a hydrogen bond is observed between one of the sulfonyl oxygen atoms and the hydroxyl group of a tyrosine residue. nih.gov The terminal amino group of the ethylamino side chain can also form hydrogen bonds with the protein backbone. nih.gov

The interplay of these hydrophobic contacts and the specific geometry of the hydrogen bonding network are crucial for determining the selectivity of isoquinoline sulfonamide inhibitors for different protein kinases. pnas.orgnih.gov

| Interacting Ligand Atom/Group | Interacting Protein Residue/Group | Type of Interaction |

| Isoquinoline Ring | Hydrophobic Pocket | Hydrophobic |

| Isoquinoline Nitrogen-2 | Hinge Region Backbone Amide | Hydrogen Bond |

| Sulfonyl Oxygen | Tyrosine Hydroxyl Group | Hydrogen Bond |

| Terminal Amino Group | Protein Backbone Carbonyl | Hydrogen Bond |

| This table summarizes the key interactions observed for related isoquinoline sulfonamide compounds. pnas.orgnih.gov |

Advanced Spectroscopic Characterization and Conformational Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Molecular Structure and Vibrational Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of 1-Chloroisoquinoline-5-sulfonamide. The spectra are characterized by absorption and scattering bands corresponding to specific molecular vibrations. nih.govnih.gov Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental data and provide a complete assignment of the observed vibrational modes. nih.govresearchgate.net

The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic peaks corresponding to its two main structural components: the 1-chloroisoquinoline (B32320) ring and the 5-sulfonamide group. The sulfonamide group (–SO₂NH₂) gives rise to distinct vibrational bands, including asymmetric and symmetric stretching of the S=O bonds, as well as stretching and bending modes of the N-H and S-N bonds. rsc.orgresearchgate.net The aromatic chloroisoquinoline moiety displays characteristic peaks for C-H stretching, C=C and C=N ring stretching, and C-Cl stretching. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretching | -NH₂ (Sulfonamide) | 3400-3200 | FT-IR, FT-Raman |

| Aromatic C-H Stretching | Isoquinoline (B145761) Ring | 3100-3000 | FT-IR, FT-Raman |

| Asymmetric SO₂ Stretching | -SO₂- (Sulfonamide) | 1370-1330 | FT-IR |

| Symmetric SO₂ Stretching | -SO₂- (Sulfonamide) | 1170-1140 | FT-IR |

| C=C / C=N Ring Stretching | Isoquinoline Ring | 1620-1450 | FT-IR, FT-Raman |

| S-N Stretching | -SO₂-N- | 920-890 | FT-IR |

| C-Cl Stretching | -Cl | 800-600 | FT-IR, FT-Raman |

Note: These are typical frequency ranges for the specified functional groups and may vary slightly for the specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Connectivity and Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous structural assignment. ripublication.comresearchgate.net

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the protons of the sulfonamide group. The aromatic protons would appear as a series of multiplets in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position on the ring and the electronic effects of the chloro and sulfonamide substituents. rsc.orgunn.edu.ng The two protons of the primary sulfonamide (-NH₂) group are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.orgripublication.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are anticipated for the nine carbon atoms of the isoquinoline ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms and the sulfonamide group. Aromatic carbons typically resonate between 110 and 160 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Isoquinoline) | 7.0 - 9.0 |

| ¹H | Sulfonamide Protons (-NH₂) | 5.0 - 8.0 (broad singlet) |

| ¹³C | Aromatic Carbons (Isoquinoline) | 110 - 160 |

Note: These are predicted chemical shift ranges based on analogous structures. Actual values may differ.

X-ray Crystallography for Ligand-Protein Complex Structures and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.govsemanticscholar.org This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. researchgate.net For a molecule like this compound, a key feature of its crystal structure would be the intermolecular interactions, particularly hydrogen bonds formed by the sulfonamide group's N-H protons with the sulfonyl oxygens of neighboring molecules. researchgate.net This information is crucial for understanding crystal packing and for rational drug design, as it reveals the molecule's preferred geometry and potential interaction points. nih.govnih.gov In the context of drug development, co-crystallization with a target protein can elucidate the specific binding interactions within the protein's active site. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Molecular Interaction Probing

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption is due to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the spectrum is dominated by intense absorption bands corresponding to π → π* transitions within the conjugated isoquinoline ring system. researchgate.net The position (λmax) and intensity of these bands can be influenced by the substituents on the aromatic ring and the solvent used. This technique is valuable for confirming the presence of the aromatic system and can also be used to study interactions with other molecules, such as proteins or DNA, which may cause shifts in the absorption spectrum.

Table 3: Expected UV-Visible Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Isoquinoline Ring | 220 - 350 |

Note: The exact λmax values depend on the solvent and the specific electronic environment of the molecule.

High-Resolution Mass Spectrometry (HRMS-EI) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com Techniques like Electron Ionization (EI) are used to ionize the molecule, which can then be analyzed. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. For this compound (C₉H₇ClN₂O₂S), HRMS can confirm its elemental composition with high confidence. nih.gov

Furthermore, the mass spectrum reveals a characteristic fragmentation pattern as the molecular ion breaks down into smaller, charged fragments. Analyzing these fragments helps to confirm the molecular structure. For sulfonamides, common fragmentation pathways include the loss of SO₂ (64 Da) or the entire sulfonamide group. hpst.czrsc.org

Table 4: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂O₂S |

| Exact Mass | 242.0022 |

| Key Fragmentation Pathways | [M-SO₂]⁺, [M-SO₂NH₂]⁺ |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods provide a detailed picture of the molecule's geometry, vibrational modes, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 1-Chloroisoquinoline-5-sulfonamide, DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net The resulting optimized structure represents a minimum on the potential energy surface.

Once the geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. For the related compound, 1-Chloro-5-isoquinolinesulfonic acid, key FT-IR peaks reveal characteristic functional group vibrations. The asymmetric and symmetric stretching of the S=O bonds are observed around 1185 cm⁻¹ and 1040 cm⁻¹, respectively. A band near 680 cm⁻¹ is attributed to the C-Cl stretching vibration, confirming the presence of the chlorine substituent on the isoquinoline (B145761) ring. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Frontier Molecular Orbital Theory: HOMO-LUMO Analysis and Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For quinoline-sulfonamide derivatives, the distribution of the HOMO and LUMO across the molecular structure provides insights into the regions of electron density that are most available for reaction. nih.gov DFT calculations can precisely determine the energies of these orbitals and the magnitude of the energy gap, thereby predicting the kinetic stability and chemical reactivity of this compound.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is colored to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. Green indicates regions of neutral potential.

For quinoline-sulfonamide derivatives, MEP mapping can identify the sites most susceptible to electrophilic and nucleophilic attack. nih.gov The electron-rich regions, such as those around the oxygen and nitrogen atoms of the sulfonamide group, are likely sites for interaction with positively charged species. Conversely, the electron-poor regions, often associated with the hydrogen atoms, are potential sites for interaction with negatively charged species. This information is critical for understanding ligand-receptor interactions.

Mulliken Atomic Charge Analysis for Charge Distribution

Mulliken atomic charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimate of the partial charge on each atom. These charges are calculated based on the molecular orbitals and the basis set used in the quantum chemical calculation.

The distribution of Mulliken charges in this compound would reveal the polarity of different bonds and the charge accumulation on specific atoms. This information is useful for understanding the molecule's dipole moment and its electrostatic interactions. It can also provide insights into the reactivity of different atomic sites within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. dntb.gov.ua By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's conformational flexibility and its interactions with its environment. dntb.gov.ua

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and frequently occurring conformations in a given solvent. When studying the interaction of this compound with a biological target, such as an enzyme, MD simulations can provide insights into the dynamics of the ligand-protein complex. This includes observing how the ligand binds to the active site, the stability of the binding, and any conformational changes that occur in either the ligand or the protein upon binding.

Molecular Docking for Ligand-Target Binding Mode Prediction and Affinity Ranking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govqub.ac.uk

In a molecular docking study of this compound, the compound would be computationally placed into the binding site of a target protein. Recent research has identified isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, a crucial bacterial enzyme. amsterdamumc.nlresearchgate.netnih.gov Therefore, a plausible target for docking would be the allosteric pocket of the GyrA subunit of DNA gyrase. amsterdamumc.nlresearchgate.net The docking algorithm would then explore different binding poses and score them based on their predicted binding affinity. The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. qub.ac.uk This information is invaluable for predicting the binding mode and for guiding the design of more potent and selective inhibitors.

| Parameter | Description | Example Interaction |

|---|---|---|

| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the ligand and the target protein. More negative values indicate stronger binding. | -8.1 kcal/mol for a sulfonamide derivative with DHPS. nih.gov |

| Hydrogen Bonds | Electrostatic interactions between a hydrogen atom and an electronegative atom (e.g., O, N). | Interaction between the sulfonamide NH group and a backbone carbonyl of an amino acid residue. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | The isoquinoline ring fitting into a hydrophobic pocket of the binding site. nih.gov |

In Silico ADME Predictions for Drug-Like Properties (excluding human-specific data)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial computational methods used to forecast the pharmacokinetic properties of a chemical compound. nih.gov These predictions help in the early stages of research to identify candidates with favorable drug-like characteristics, thereby reducing the time and resources that might be spent on compounds destined to fail. For molecules like this compound and its derivatives, various online tools and software are utilized to predict these properties based on the compound's structure. mdpi.com

The evaluation of physicochemical properties is a foundational step in predicting a compound's behavior. Key parameters often include molecular weight (MW), lipophilicity (expressed as LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). nih.gov These factors are famously encapsulated in frameworks like Lipinski's Rule of Five, which suggests that orally active compounds generally have a MW < 500 Daltons, a LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10. nih.gov

For isoquinoline and sulfonamide derivatives, computational models can predict a range of ADME properties. For instance, predictions for 5-Aminoisoquinoline, a related isoquinoline compound, indicated high gastrointestinal absorption and permeability across the blood-brain barrier. mdpi.com Such predictions are derived from the molecule's structural features. The topological polar surface area (TPSA) is another important descriptor that correlates with properties like intestinal absorption and brain penetration.

The following interactive table presents a hypothetical in silico ADME prediction profile for a compound structurally similar to this compound, based on parameters commonly evaluated for related heterocyclic and sulfonamide compounds. nih.govmdpi.com

| ADME Property | Predicted Value/Category | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule for oral bioavailability. nih.gov |

| LogP (Lipophilicity) | < 5 | Influences solubility, absorption, and membrane permeability. nih.gov |

| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and membrane permeability. nih.gov |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding characteristics. nih.gov |

| Topological Polar Surface Area (TPSA) | 70-90 Ų | Correlates with transport properties across membranes. |

| Water Solubility (LogS) | Moderately Soluble | Crucial for absorption and distribution. mdpi.com |

| Gastrointestinal (GI) Absorption | High | Prediction of absorption from the gut into the bloodstream. mdpi.com |